molecular formula C23H23N3O5 B2386899 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1207010-35-2

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B2386899
CAS No.: 1207010-35-2
M. Wt: 421.453
InChI Key: LEIDXTWGARNNPC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further linked to a 3,4,5-trimethoxyphenyl group, while a propyl chain is attached to the nitrogen at position 1 of the dihydroquinoline system. Such structural complexity is typical of bioactive molecules designed for pharmaceutical applications, particularly in oncology, due to the prevalence of trimethoxyphenyl groups in tubulin-binding agents like combretastatin analogs . The compound’s molecular formula is C₂₄H₂₄N₄O₅, with a molecular weight of 448.48 g/mol. Its synthesis likely involves cyclocondensation reactions between carboxylic acid derivatives and amidoximes, followed by functional group modifications .

Properties

IUPAC Name

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDXTWGARNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 3,4,5-trimethoxyphenyl group:

    Quinoline core synthesis: The quinoline ring can be synthesized via a Skraup or Friedländer quinoline synthesis.

    Final assembly: The final step involves the coupling of the quinoline core with the 1,2,4-oxadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA or interact with proteins, leading to biological effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and bioactivity profiles. Below is a detailed analysis:

Structural Analogs with Oxadiazole-Trimethoxyphenyl Motifs

a. 6-tert-butyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

  • Molecular Formula : C₂₃H₂₅N₃O₅
  • Molecular Weight : 423.47 g/mol
  • Key Differences: Replaces the quinolinone core with a benzoxazinone system and incorporates a tert-butyl group. The absence of the propyl chain may reduce lipophilicity compared to the target compound .

b. N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Molecular Formula : C₂₅H₂₂ClN₅O₃S
  • Molecular Weight : 532.00 g/mol
  • Key Differences: Uses a triazole ring instead of oxadiazole and introduces a chlorobenzylidene group.
Analogs with Alternative Heterocyclic Cores

a. 2-Phenyl-5-(3,4,5-trimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazin-6(5H)-one

  • Molecular Formula : C₂₇H₂₅N₃O₇
  • Molecular Weight : 515.51 g/mol
  • Key Differences: Features a triazinone core instead of quinolinone.

b. 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

  • Molecular Formula : C₂₃H₂₂N₄O₄
  • Molecular Weight : 418.45 g/mol
  • Key Differences : Substitutes the oxadiazole with a dihydro-oxazole ring and integrates a benzodiazepine core. The reduced aromaticity may lower metabolic stability .
Comparative Data Table
Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Applications
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Quinolinone 448.48 Propyl, oxadiazole, trimethoxyphenyl Anticancer, tubulin inhibition
6-tert-butyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3-one Benzoxazinone 423.47 tert-Butyl, oxadiazole, trimethoxyphenyl Anticancer, kinase inhibition
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Triazole 532.00 Chlorobenzylidene, sulfanyl, trimethoxyphenyl Antimicrobial, antiparasitic
2-Phenyl-5-(3,4,5-trimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-6(5H)-one Triazinone 515.51 Dual trimethoxyphenyl, benzylidene Anticancer, topoisomerase inhibition
Research Findings
  • Synthetic Accessibility: The target compound’s synthesis shares similarities with triazinone derivatives (e.g., refluxing oxazolones with hydrazines) but requires precise control over cyclization steps to avoid byproducts .
  • Bioactivity: Trimethoxyphenyl-linked oxadiazoles generally exhibit superior anticancer activity compared to non-trimethoxy analogs, as seen in combretastatin-inspired compounds . However, the triazole derivative in shows broader-spectrum bioactivity due to its sulfur moiety.
  • Crystallography : Structural determination of such compounds often relies on SHELX programs (e.g., SHELXL for refinement), highlighting their planar heterocyclic systems and intermolecular interactions (e.g., C–H⋯π) .

Biological Activity

1-Propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoline moiety and an oxadiazole ring. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding the relationship between structure and biological activity.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and quinoline structures often exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound possess inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-PropyloxadiazolE. coli32 µg/mL
1-PropyloxadiazolS. aureus16 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and reducing power assays. The results indicate that the compound exhibits moderate to high antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that compounds similar to this compound can induce apoptosis in cancer cells. For example:

Cell LineIC50 (µM)
HeLa15
MCF-720

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Oxidative Stress Induction : The antioxidant properties may play a dual role by inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study conducted on a series of synthesized oxadiazole derivatives demonstrated that they significantly inhibited the growth of multi-drug resistant bacterial strains.
  • Cancer Treatment : In vitro studies on breast cancer cell lines revealed that the compound caused significant cell death through apoptotic pathways.

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